molecular formula C14H23NO B11820075 N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine

N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine

Katalognummer: B11820075
Molekulargewicht: 221.34 g/mol
InChI-Schlüssel: MWKNKKGVMCKTAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine is an organic compound with the molecular formula C14H23NO It is characterized by the presence of a methoxyphenyl group attached to a propan-2-yl chain, which is further connected to an isobutylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine typically involves the reaction of 3-methoxyphenylpropan-2-ylamine with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-(3-Methoxyphenyl)propan-2-yl]methylamine
  • N-[1-(3-Methoxyphenyl)propan-2-yl]ethylamine
  • N-[1-(3-Methoxyphenyl)propan-2-yl]propylamine

Uniqueness

N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine is unique due to its specific structural features, such as the presence of the isobutylamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Eigenschaften

Molekularformel

C14H23NO

Molekulargewicht

221.34 g/mol

IUPAC-Name

N-[1-(3-methoxyphenyl)propan-2-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C14H23NO/c1-11(2)10-15-12(3)8-13-6-5-7-14(9-13)16-4/h5-7,9,11-12,15H,8,10H2,1-4H3

InChI-Schlüssel

MWKNKKGVMCKTAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(C)CC1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.